4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Description

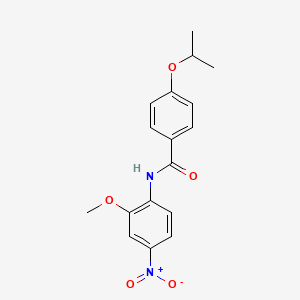

4-Isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative characterized by an isopropoxy group at the para position of the benzamide ring and a 2-methoxy-4-nitrophenyl substituent on the anilino nitrogen. This compound belongs to a class of aromatic amides with diverse applications in medicinal chemistry and materials science. Its structural features—including electron-withdrawing (nitro) and electron-donating (methoxy, isopropoxy) groups—make it a subject of interest for studying substituent effects on physicochemical properties and bioactivity.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-11(2)24-14-7-4-12(5-8-14)17(20)18-15-9-6-13(19(21)22)10-16(15)23-3/h4-11H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZRFEGOIXIEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that 4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide exhibits significant anticancer activity. Preliminary studies suggest that it may interact with various biological pathways:

- Inhibition of Tumor Growth : The compound has shown potential in inhibiting the growth of cancer cell lines, such as breast cancer (MCF-7), with an IC50 value around 25 µM, indicating potent cytotoxic effects .

- Mechanisms of Action :

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its interaction with inflammatory pathways is an area of ongoing research aimed at elucidating its mechanisms .

Cytotoxicity Assays

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability over a range of concentrations (10 µM to 50 µM). The IC50 value was determined to be approximately 25 µM, indicating its potent cytotoxic effect against these cancer cells .

Antimicrobial Activity

Preliminary tests have also indicated that this compound exhibits antimicrobial properties against various bacterial strains. The following table summarizes its antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism by which 4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Steric Effects : Bulky substituents (e.g., isopropoxy in the target compound vs. bromo in 4MNB) impact molecular packing and crystallinity. The isopropoxy group in contributes to a lower density (1.078 g/cm³) compared to halogenated analogs.

- Thermal Stability : Chlorinated derivatives (e.g., ) exhibit higher molecular weights and likely greater thermal stability due to stronger C–Cl bonds.

Crystallographic and Spectroscopic Comparisons

- Crystallography: 4MNB and 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide adopt planar configurations due to conjugation between the benzamide and anilino rings. The nitro group induces slight torsional angles (~5–10°) to minimize steric clashes. Halogenated analogs (e.g., 4MNB ) show shorter C–Br bond lengths (~1.89 Å) compared to C–O bonds (~1.36 Å) in methoxy/isopropoxy derivatives.

- Spectroscopy :

- IR spectra of benzamide derivatives with carbonyl groups (e.g., target compound) show ν(C=O) stretching at ~1660–1680 cm⁻¹, consistent with amide tautomerization .

- The absence of ν(S–H) bands in triazole-thione analogs (e.g., ) confirms tautomeric preferences, relevant for comparing resonance stabilization in the target compound.

Biological Activity

4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an isopropoxy group and a nitrophenyl moiety, which are significant for its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The nitro group in the structure may facilitate electron transfer processes, potentially influencing enzymatic activities or receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : Investigations into its antimicrobial effects have shown promise against various bacterial strains.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, which could be leveraged in therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies :

- Antimicrobial Activity :

- Enzyme Interaction Studies :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.